Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II)
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Overview
Description
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) is a coordination compound where copper(II) is chelated by two molecules of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate. This compound is known for its high thermal stability and volatility, making it useful in various applications, particularly in the field of materials science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) typically involves the reaction of copper(II) salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The ligand can be replaced by other chelating agents under specific conditions.
Redox Reactions: The copper(II) center can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).
Common Reagents and Conditions
Substitution Reactions: These reactions typically require a strong chelating agent and are carried out in an inert atmosphere to prevent oxidation.
Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new copper complexes with different ligands, while redox reactions result in copper species with different oxidation states .
Scientific Research Applications
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of copper films in microelectronics.
Catalysis: The compound serves as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
Analytical Chemistry: It is employed in the preparation of standards for trace metal analysis.
Mechanism of Action
The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) exerts its effects involves the coordination of the copper(II) center by the fluorinated ligands. This coordination stabilizes the copper(II) ion and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-octanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-nonanedionato)copper(II)
Uniqueness
Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) is unique due to its high fluorine content, which imparts exceptional thermal stability and volatility. This makes it particularly suitable for applications requiring high-temperature processes and precise control over film deposition .
Properties
Molecular Formula |
C20H20CuF14O4 |
---|---|
Molecular Weight |
653.9 g/mol |
IUPAC Name |
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |
InChI Key |
LWEFRUQWNHGRQM-SJGYQHGCSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2] |
Origin of Product |
United States |
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